molecular formula C18H17ClN4O2 B2500872 6-chloro-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-N-(propan-2-yl)pyridine-3-carboxamide CAS No. 924063-59-2

6-chloro-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-N-(propan-2-yl)pyridine-3-carboxamide

Cat. No.: B2500872
CAS No.: 924063-59-2
M. Wt: 356.81
InChI Key: YRRNDECKRKAYOM-UHFFFAOYSA-N
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Description

The compound “6-chloro-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-N-(propan-2-yl)pyridine-3-carboxamide” is a complex organic molecule that contains several functional groups and rings . It has a pyridine ring, a quinazolinone ring, and an amide group . These structural features suggest that this compound might have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be planar due to the presence of the aromatic rings. The electron-rich nitrogen atoms might be involved in hydrogen bonding or other types of intermolecular interactions .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the amide group could be hydrolyzed under acidic or basic conditions to yield a carboxylic acid and an amine .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the conditions under which it is studied. For example, its solubility would depend on the polarity of the solvent, and its melting and boiling points would depend on the strength of the intermolecular forces .

Future Directions

The study of this compound could potentially lead to new insights into the chemistry and biology of quinazolinones and pyridines. Future research could focus on exploring its synthesis, properties, and potential applications .

Properties

IUPAC Name

6-chloro-N-[(4-oxo-3H-quinazolin-2-yl)methyl]-N-propan-2-ylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O2/c1-11(2)23(18(25)12-7-8-15(19)20-9-12)10-16-21-14-6-4-3-5-13(14)17(24)22-16/h3-9,11H,10H2,1-2H3,(H,21,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRRNDECKRKAYOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=NC2=CC=CC=C2C(=O)N1)C(=O)C3=CN=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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